molecular formula C10H9NO B2727012 3-Methylquinolin-7-ol CAS No. 851985-87-0

3-Methylquinolin-7-ol

Cat. No.: B2727012
CAS No.: 851985-87-0
M. Wt: 159.188
InChI Key: WFWZSRNZPYATLK-UHFFFAOYSA-N
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Description

3-Methylquinolin-7-ol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.188. The purity is usually 95%.
BenchChem offers high-quality 3-Methylquinolin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylquinolin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-8-2-3-9(12)5-10(8)11-6-7/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWZSRNZPYATLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3-Methylquinolin-7-ol – Structural Architecture & Synthetic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylquinolin-7-ol (CAS: 75457-13-5) represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, 8-hydroxyquinoline. Characterized by a fused pyridine-benzene system with a hydroxyl group at position 7 and a methyl group at position 3, this compound serves as a critical intermediate for tyrosine kinase inhibitors, fluorescent probes, and high-affinity metal chelators. This guide provides a rigorous analysis of its structural identity, physicochemical behavior, and a validated synthetic protocol designed to overcome the regioselectivity challenges inherent in its preparation.

Structural Identity & Nomenclature

The precise identification of 3-methylquinolin-7-ol relies on understanding the numbering priority of the quinoline heterocycle.

  • IUPAC Name: 3-Methylquinolin-7-ol

  • Alternative Names: 7-Hydroxy-3-methylquinoline; 3-Methyl-7-hydroxyquinoline.

  • Molecular Formula:

    
    [1][2]
    
  • SMILES: CC1=CC2=C(C=C(C=C2)O)N=C1[1][3]

Structural Topology (Graphviz)

The following diagram illustrates the atomic numbering and connectivity, highlighting the critical C3-Methyl and C7-Hydroxyl sites.

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 Me CH3 C3->Me Pos 3 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 OH OH C7->OH Pos 7 C8->C8a C8a->N1

Figure 1: Connectivity map of 3-Methylquinolin-7-ol. Note the meta-positioning of the OH group relative to the ring fusion, distinct from the ortho-positioned 8-hydroxyquinoline.

Physicochemical Profile

For drug development applications, understanding the lipophilicity and ionization state is paramount. 3-Methylquinolin-7-ol exhibits amphoteric properties due to the basic nitrogen and the acidic phenol.

PropertyValueRelevance in Drug Discovery
Molecular Weight 159.19 g/mol Fragment-based drug design (FBDD) compliant.
LogP (Predicted) ~2.4Moderate lipophilicity; good membrane permeability.
pKa (Pyridine N) ~5.2Protonated at gastric pH; neutral at physiological pH.
pKa (Phenolic OH) ~9.5Ionized only at basic pH; H-bond donor at pH 7.4.
H-Bond Donors 1Critical for receptor binding (e.g., kinase hinge regions).
H-Bond Acceptors 2Nitrogen lone pair and Phenolic Oxygen.

Synthetic Methodology: The Modified Doebner-Miller

The synthesis of 3-methylquinolin-7-ol is non-trivial due to regioselectivity issues. The classical Doebner-Miller reaction involves the condensation of an aniline with an


-unsaturated carbonyl. However, using 3-aminophenol results in a mixture of the 5-hydroxy and 7-hydroxy isomers.
The Challenge: Regiocontrol

When 3-aminophenol reacts with methacrolein (or its precursor), the ring closure can occur at two positions:

  • Para to OH: Yields 7-hydroxy -3-methylquinoline (Desired).

  • Ortho to OH: Yields 5-hydroxy -3-methylquinoline (Undesired).

Steric hindrance usually disfavors the 5-isomer, but it remains a significant impurity.

Validated Protocol

Reaction: Condensation of 3-aminophenol with methacrolein diacetate (or generated in situ from propionaldehyde/formaldehyde) under acidic conditions.

Step-by-Step Workflow
  • Reagent Preparation:

    • Dissolve 3-aminophenol (1.0 eq) in 6M HCl (solvent/catalyst).

    • Prepare methacrolein (1.2 eq) . Note: Methacrolein is volatile and toxic; handle in a fume hood.

  • Condensation (Exothermic Control):

    • Heat the amine solution to 100°C.[4]

    • Add methacrolein dropwise over 1 hour. Crucial: Slow addition prevents polymerization of the aldehyde.

  • Cyclization & Oxidation:

    • Reflux for 3–4 hours. The reaction mixture will darken (formation of Schiff base intermediates).

    • Mechanism:[4][5][6][7][8][9] The reaction proceeds via a dihydroquinoline intermediate, which must be oxidized.[7] Often, the solvent (nitrobenzene) or air serves as the oxidant, but in HCl, disproportionation often drives the aromatization.

  • Work-up & Isomer Separation (The Critical Step):

    • Cool to room temperature. Neutralize with NH₄OH to pH 7–8.

    • Extract with Ethyl Acetate .

    • Purification: The 7-isomer is generally less soluble in cold ether/benzene mixtures than the 5-isomer, or they can be separated via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Synthetic Logic Diagram

Synthesis Start Start: 3-Aminophenol + HCl Add Add Methacrolein (Dropwise, 100°C) Start->Add Condensation Inter Intermediate: Dihydroquinoline Add->Inter Cyclization Oxidation Oxidation/Aromatization Inter->Oxidation -H2 Mix Crude Mixture: 7-OH (Major) + 5-OH (Minor) Oxidation->Mix Purify Column Chromatography (Hexane:EtOAc) Mix->Purify Separation Product Pure 3-Methylquinolin-7-ol Purify->Product

Figure 2: Synthetic workflow emphasizing the oxidation and purification stages required to isolate the specific regioisomer.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, you must distinguish the 7-isomer from the 5-isomer. 1H NMR is the definitive tool.

1H NMR Diagnostic Pattern (DMSO-d6)
  • Pyridine Ring (Distinctive):

    • H2: Singlet (~8.6 ppm). Proves methyl is at C3.

    • H4: Singlet (~7.9 ppm). Proves methyl is at C3.

  • Benzene Ring (Regiochemistry Proof):

    • 7-Isomer Pattern: You will see an ABX system or specific coupling that indicates protons at positions 5, 6, and 8.

      • H8: Doublet (J ~2.5 Hz) – Meta coupling to H6.

      • H6: Doublet of doublets (J ~9.0, 2.5 Hz) – Ortho to H5, Meta to H8.

      • H5: Doublet (J ~9.0 Hz) – Ortho to H6.

    • Contrast with 5-Isomer: The 5-isomer would show protons at 6, 7, 8. H6 and H7 would be vicinal (ortho), and H8 would be ortho to H7. The coupling constants would differ significantly.

Pharmacophore & Medicinal Utility[4][10][11][12]

The 3-methylquinolin-7-ol scaffold is not merely a chemical curiosity; it is a bioisostere for the indole ring and a precursor for:

  • Kinase Inhibitors: The nitrogen/hydroxyl motif mimics the adenine hinge-binding region of ATP, making it a scaffold for EGFR or VEGFR inhibitors.

  • Alzheimer's Research: 8-hydroxyquinolines are famous metal chelators (Clioquinol). The 7-hydroxy isomer retains chelation capacity (via N and O, though less favorable geometry than 8-OH) but offers different solubility and metabolic stability profiles.

  • Fluorescent Probes: The rigid quinoline core provides fluorescence, which is modulated by the pH-sensitive phenolic hydroxyl (Excited State Intramolecular Proton Transfer - ESIPT).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11926, 3-Methylquinoline. Retrieved from [Link][3]

  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Muscia, G. C., et al. (2008). Ultrasound-assisted synthesis of 7-hydroxy-4-methylcoumarins and 7-hydroxy-4-methylquinolines. Ultrasonics Sonochemistry. (Contextual reference for hydroxyquinoline synthesis conditions).

Sources

The Enduring Legacy of the Quinoline Nucleus: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its journey, from a serendipitous discovery in coal tar to its central role in the development of life-saving therapeutics, is a testament to the power of chemical synthesis and the intricate dance between natural products and drug design. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline derivatives for researchers, scientists, and drug development professionals. We will delve into the foundational isolation of quinoline, dissect the seminal synthetic methodologies that unlocked its chemical diversity, and trace the historical arc of its most impactful derivatives, from the storied antimalarial quinine to the broad-spectrum fluoroquinolone antibiotics. This guide emphasizes the causality behind experimental choices, provides detailed protocols for key reactions, and visually maps the intellectual and chemical pathways that have cemented quinoline's status as a privileged scaffold in modern pharmacology.

The Genesis of a Scaffold: From Coal Tar to Chemical Identity

The story of quinoline begins not in a pristine laboratory, but in the complex, tarry residue of coal distillation. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a pungent odor from coal tar, which he named "leukol" (from the Greek for "white oil").[1] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide, which he termed "Chinolein" or "Chinoline".[1] Initially, these two substances were thought to be distinct. However, the astute observations of August Hoffmann later confirmed that they were, in fact, the same molecule, and the name quinoline, derived from quinine, was adopted.[1] This early work established a crucial link between a natural product with profound medicinal properties and a readily available chemical feedstock, setting the stage for a new era of synthetic chemistry.

Coal tar, a complex mixture of aromatic compounds, remains a commercial source of quinoline.[1] The isolation process typically involves fractional distillation of the "wash oil" fraction of coal tar, followed by extraction with an acid to separate the basic quinoline from other neutral and acidic components.[2]

The Dawn of Synthetic Quinoline Chemistry: Classical Name Reactions

The structural elucidation of quinoline spurred a wave of innovation in synthetic organic chemistry, leading to the development of several named reactions that are still fundamental to heterocyclic chemistry today. These methods provided access to a wide array of substituted quinolines, paving the way for the systematic exploration of their chemical and biological properties.

The Skraup Synthesis: A Robust, Albeit Vigorous, Approach

In 1880, the Czech chemist Zdenko Hans Skraup developed a powerful method for the synthesis of quinoline itself.[1][3] The Skraup synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[3][4]

The reaction is notoriously exothermic and can be violent, necessitating careful control and often the addition of a moderator like ferrous sulfate.[4] The choice of nitrobenzene as the oxidizing agent is strategic; it is reduced to aniline, which can then participate in the reaction, making it a reactant-oxidant.[4]

The causality of the Skraup synthesis lies in a sequence of acid-catalyzed dehydration, conjugate addition, cyclization, and oxidation.

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Intermediate1 3-(phenylamino)propanal Acrolein->Intermediate1 Aniline Aniline Aniline->Intermediate1 Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Nitrobenzene Nitrobenzene (Oxidant) Nitrobenzene->Quinoline Aniline_product Aniline Nitrobenzene->Aniline_product Reduction

Caption: The reaction pathway of the Skraup synthesis.

Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 20 g of aniline and 10 g of anhydrous ferrous sulfate.

  • Addition of Reactants: Slowly and with vigorous stirring, add a mixture of 50 g of concentrated sulfuric acid and 60 g of glycerol from the dropping funnel.

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins (indicated by a rapid increase in temperature), immediately remove the heat source.

  • Addition of Oxidant: Once the initial vigorous reaction subsides, add 25 g of nitrobenzene dropwise, ensuring the reaction remains under control.

  • Reaction Completion: After the addition is complete, heat the mixture under reflux for 3-4 hours.

  • Work-up: Allow the mixture to cool and then pour it into a large volume of water. Steam distill the mixture to remove unreacted nitrobenzene.

  • Isolation: Make the residue alkaline with a concentrated sodium hydroxide solution and steam distill again to isolate the quinoline.

  • Purification: The collected quinoline can be further purified by fractional distillation.

The Combes Synthesis: A Pathway to Substituted Quinolines

Reported by Alphonse Combes in 1888, this synthesis provides a route to 2,4-disubstituted quinolines by reacting anilines with β-diketones in the presence of a strong acid, such as sulfuric acid.[1][5]

The Combes synthesis proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclization and dehydration.

Combes_Synthesis Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase Condensation, -H₂O BetaDiketone β-Diketone BetaDiketone->SchiffBase Enamine Enamine Tautomer SchiffBase->Enamine Tautomerization CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate Acid-catalyzed Annulation SubstitutedQuinoline 2,4-Disubstituted Quinoline CyclizedIntermediate->SubstitutedQuinoline Dehydration, -H₂O

Caption: The general mechanism of the Combes quinoline synthesis.

The Friedländer Synthesis: Condensation of o-Aminoaryl Aldehydes or Ketones

The Friedländer synthesis, developed by Paul Friedländer in 1882, is a versatile method for producing quinoline derivatives by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[6][7][8] The reaction can be catalyzed by either acid or base.[8]

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[6][9] The first involves an initial aldol condensation followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction.[6]

The Doebner-von Miller Reaction: A Modification of the Skraup Synthesis

This reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines.[10] Instead of glycerol, an α,β-unsaturated aldehyde or ketone is used.[10] The reaction of an aniline with two equivalents of an α,β-unsaturated aldehyde, often generated in situ from the corresponding saturated aldehyde, leads to the formation of 2- and 4-substituted quinolines.[11]

Quinolines in Nature's Arsenal: The Antimalarial Saga

The historical significance of quinoline is inextricably linked to the fight against malaria, one of humanity's most persistent and deadly diseases.

Quinine: The Archetypal Antimalarial

For centuries, the bark of the Cinchona tree was the only effective treatment for malaria.[12] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine.[12] The structural elucidation of quinine was a monumental task that spanned several decades, with its complex structure finally being confirmed in the early 20th century.[12][13]

Mechanism of Action: The precise mechanism of action of quinine and other quinoline antimalarials is still a subject of research, but it is widely believed to involve the disruption of heme detoxification in the malaria parasite.[12][14] The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinine is thought to inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite.[12][14]

Quinine_MoA Hemoglobin Hemoglobin in Parasite Food Vacuole Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity Quinine Quinine Quinine->Hemozoin Inhibition

Caption: The proposed mechanism of action of quinine.

Synthetic Antimalarials: The Rise of Chloroquine and Hydroxychloroquine

The demand for antimalarials during World War II, coupled with the limited supply of natural quinine, spurred intense research into synthetic alternatives. This led to the development of chloroquine in the 1930s, a 4-aminoquinoline derivative that proved to be a highly effective and inexpensive antimalarial.[15] Chloroquine is synthesized from 4,7-dichloroquinoline and novaldiamine.[15]

Mechanism of Action: Chloroquine is a weak base that accumulates to high concentrations in the acidic food vacuole of the parasite.[14][16] Like quinine, it is believed to inhibit hemozoin formation, leading to the accumulation of toxic heme.[2][17]

Hydroxychloroquine, a hydroxylated analog of chloroquine, was developed in an effort to reduce the toxicity of the parent compound. It shares a similar mechanism of action and is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

A New Frontier: The Fluoroquinolone Antibiotics

The discovery of the quinolone class of antibiotics was a serendipitous event that arose from research on the synthesis of chloroquine. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct, nalidixic acid, which exhibited modest antibacterial activity, particularly against Gram-negative bacteria.[18][19] This marked the birth of the quinolone antibiotics.[18]

The major breakthrough in this class of drugs came with the introduction of a fluorine atom at the 6-position of the quinolone ring, leading to the development of the fluoroquinolones. This structural modification dramatically increased the antibacterial spectrum and potency of these compounds.

Mechanism of Action: Fluoroquinolones exert their bactericidal effect by inhibiting two key bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[20][21][] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Topoisomerase IV is involved in the separation of daughter chromosomes after replication.[] By forming a stable complex with these enzymes and the bacterial DNA, fluoroquinolones trap the enzymes in a state that leads to double-strand breaks in the DNA, ultimately causing cell death.[23]

Fluoroquinolone_MoA Fluoroquinolone Fluoroquinolone TernaryComplex Ternary Complex (Fluoroquinolone-Enzyme-DNA) Fluoroquinolone->TernaryComplex DNAGyrase DNA Gyrase DNAGyrase->TernaryComplex TopoIV Topoisomerase IV TopoIV->TernaryComplex BacterialDNA Bacterial DNA BacterialDNA->TernaryComplex DSBs Double-Strand Breaks in DNA TernaryComplex->DSBs Stabilization of Cleaved Complex CellDeath Bacterial Cell Death DSBs->CellDeath Inhibition of DNA Replication

Caption: The mechanism of action of fluoroquinolone antibiotics.

Conclusion: A Privileged Scaffold with a Prolific Future

The journey of quinoline derivatives, from their humble origins in coal tar to their indispensable role in modern medicine, is a compelling narrative of scientific discovery and innovation. The development of classical synthetic methods provided the tools to explore the vast chemical space of the quinoline nucleus, leading to the identification of potent antimalarial and antibacterial agents. The ongoing research into new quinoline-based therapeutics for a range of diseases, including cancer and viral infections, underscores the enduring importance of this versatile scaffold. The history of quinoline serves as a powerful reminder that the exploration of both natural products and synthetic chemistry is a fertile ground for the discovery of novel therapeutic agents that can have a profound impact on human health.

References

  • Skraup reaction. In: Wikipedia. ; 2023. [Link]

  • Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • Skraup Reaction. YouTube. ; 2022. [Link]

  • Friedländer Synthesis: Mechanism. Scribd. [Link]

  • Thakur GS, Gupta AK, Jain SK. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Prepar
  • Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. 2020;2(1):8. [Link]

  • Combes quinoline synthesis. In: Wikipedia. ; 2023. [Link]

  • Friedländer synthesis. In: Wikipedia. ; 2023. [Link]

  • Scott B, Clarke D. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. 2005;70(18):7133-7138. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Synthesis of chloroquine and hydroxychloroquine. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Quinine. In: Wikipedia. ; 2024. [Link]

  • Mechanism of action of and resistance to quinolones. PMC. [Link]

  • Foley M, Tilley L. Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • The Quest for Quinine: Those Who Won the Battles and Those Who Won the War. [Link]

  • The quinolones: decades of development and use. PubMed. [Link]

  • Historical story on natural medicinal chemistry: Isolation, structure, and total synthesis of quinine. ResearchGate. [Link]

  • Design and Synthesis of Novel Chloroquine-based Antimalarials. PDXScholar. [Link]

  • Nalidixic acid. In: Wikipedia. ; 2023. [Link]

  • Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. ; 2011. [Link]

  • Kapishnikov S, Hempel C, El-Sabbagh S, et al. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. 2019;116(46):22946-22952. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. PubMed. [Link]

  • Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. YouTube. ; 2022. [Link]

  • Quinine total synthesis. In: Wikipedia. ; 2023. [Link]

  • A Snapshot on the Development of Quinolones and Fluoroquinolones - An Origin of Nalidixic Acid. ResearchGate. [Link]

  • Mechanism for the Friedländer reaction under acidic conditions showing.... ResearchGate. [Link]

  • What is the mechanism of Nalidixic Acid?. Patsnap Synapse. [Link]

  • Quinolines- Antimalarial drugs.pptx. Slideshare. [Link]

  • On the mechanism of the Doebner–Miller reaction. Canadian Science Publishing. [Link]

  • Alkaloids(Part -19)/Quinine/Structure Elucidation of Quininic Acid/Structure elucidation of quinine. YouTube. ; 2021. [Link]

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. 2015;58(10):4113-4119. [Link]

  • CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. YouTube. ; 2020. [Link]

  • Quinine. PubChem. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]

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Methodological & Application

Application Note: 3-Methylquinolin-7-ol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 3-Methylquinolin-7-ol (7-hydroxy-3-methylquinoline) as a functional ligand in coordination chemistry.[1] Unlike its renowned isomer 8-hydroxyquinoline (oxine), which acts as a bidentate chelator, the 7-hydroxy isomer possesses a divergent donor set (N1 and O7 are distal). This structural feature prevents simple chelation, instead promoting the formation of coordination polymers , Metal-Organic Frameworks (MOFs) , and supramolecular hydrogen-bonded networks . Additionally, the ligand exhibits environment-sensitive fluorescence, making it a valuable probe for pH and metal ion sensing via non-chelating mechanisms.[1]

Chemical Properties & Ligand Field Theory[1]

Structural Divergence

The critical distinction for the coordination chemist is the geometry of the donor atoms.

  • 8-Hydroxyquinoline: N and O are adjacent (1,8-position), forming a stable 5-membered chelate ring with metals (

    
    ).[1]
    
  • 3-Methylquinolin-7-ol: N and O are on opposite sides of the fused ring system.[1] This geometry dictates that the ligand cannot bind a single metal center in a bidentate fashion.[1]

Coordination Modes
  • Monodentate N-Donor: The pyridine nitrogen binds to soft/borderline acids (e.g., Zn(II), Cd(II), Ag(I)).[1] The hydroxyl group remains free for hydrogen bonding.[1]

  • Bridging Ligand: The deprotonated phenolate (

    
    ) binds one metal center while the nitrogen binds a second, creating polymeric chains (
    
    
    
    ).[1]
  • Zwitterionic/Tautomeric Species: In excited states or specific solvents, the proton may transfer from O to N, altering fluorescence properties (Excited State Proton Transfer - ESPT).[1]

The Role of the 3-Methyl Group

The methyl group at position 3 provides:

  • Lipophilicity: Enhanced solubility in organic solvents (CHCl3, DCM) compared to the parent 7-hydroxyquinoline.[1]

  • Steric Modulation: It disrupts face-to-face

    
    -
    
    
    
    stacking interactions, often leading to higher quantum yields in solid-state luminescent materials by preventing aggregation-caused quenching (ACQ).[1]

Synthesis Protocol: Modified Doebner-Miller

Objective: Synthesis of 3-methylquinolin-7-ol from m-aminophenol.

Reaction Scheme Logic

The synthesis utilizes a modified Doebner-Miller reaction.[1] m-Aminophenol reacts with methacrolein (or its precursor formed in situ) under acid catalysis.[1] The amino group directs the ring closure to the position para to the hydroxyl group (position 7 in the final quinoline).

Synthesis cluster_0 Precursors A m-Aminophenol C Acid Catalysis (6M HCl, Reflux) A->C B Methacrolein (or Propionaldehyde/HCHO) B->C D Cyclization & Oxidation (Schiff Base Intermediate) C->D E 3-Methylquinolin-7-ol (Crude) D->E F Purification (Recrystallization EtOH) E->F

Figure 1: Synthetic pathway for 3-methylquinolin-7-ol via Doebner-Miller cyclization.

Step-by-Step Procedure
  • Reagents:

    • m-Aminophenol (10.9 g, 0.1 mol)

    • Methacrolein (8.4 g, 0.12 mol) [Alternative: Propionaldehyde + Paraformaldehyde]

    • Hydrochloric acid (6 M, 50 mL)

    • Zinc chloride (anhydrous, catalyst, 2 g)

  • Reaction:

    • Dissolve m-aminophenol in HCl/ZnCl2 solution in a round-bottom flask.

    • Heat to 100°C.

    • Add methacrolein dropwise over 1 hour (Exothermic! Control temperature).

    • Reflux for 4 hours.[1]

  • Work-up:

    • Cool the mixture and neutralize with NaOH (20%) until pH ~8.

    • A precipitate (or oil) will form.[1] Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over MgSO4 and evaporate.[1]

  • Purification:

    • Recrystallize from hot Ethanol/Water (9:1).[1]

    • Yield: Typically 50-60%.[1]

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show methyl singlet at
      
      
      ppm and characteristic quinoline aromatic protons.[1]

Coordination Protocol: Synthesis of Zn(II) Supramolecular Complex

Objective: Create a fluorescent coordination polymer/adduct using Zn(II). Note: Unlike


 (which uses 8-HQ), this protocol yields a 

or

species depending on the counter-ion, often exhibiting blue-green fluorescence.
Materials
  • Ligand: 3-Methylquinolin-7-ol (1 mmol, 159 mg)[1]

  • Metal Salt: Zinc Acetate Dihydrate (

    
    ) (0.5 mmol, 110 mg)
    
  • Solvent: Methanol (HPLC grade)

Procedure
  • Dissolution: Dissolve the ligand (159 mg) in 10 mL warm Methanol.

  • Metal Addition: Dissolve Zinc Acetate (110 mg) in 5 mL Methanol. Add dropwise to the ligand solution while stirring.[1][2]

  • Reflux: Heat the mixture to reflux (65°C) for 2 hours. A color change (often intensifying yellow/green) indicates complexation.[1]

  • Precipitation:

    • Slow evaporation of the solvent at room temperature will yield crystals suitable for X-ray diffraction (XRD).

    • For bulk powder: Add diethyl ether to precipitate the complex.[1]

  • Isolation: Filter and wash with cold methanol.

Expected Outcome & Characterization
  • Structure: Unlike the discrete molecular

    
    , this product is likely a 1D coordination chain  where the Zn is coordinated by the Nitrogen, and the Acetate/Hydroxyl groups bridge or hydrogen-bond to adjacent units.
    
  • Fluorescence: Solid-state emission

    
     nm (Green).[1]
    

Application: pH-Dependent Fluorescence Switch

3-Methylquinolin-7-ol acts as a photoacid.[1] Its fluorescence is highly sensitive to the protonation state of the Nitrogen (N1) and the Oxygen (O7).

Mechanism
  • Cation (

    
    ):  Protonated at N. Weak blue fluorescence.[1]
    
  • Neutral (

    
    ):  Strong fluorescence (often UV/Blue).[1]
    
  • Anion (

    
    ):  Deprotonated at O. Charge transfer band appears (Green emission).[1]
    
  • Tautomer: In water, excited state proton transfer from O

    
    N can occur, generating a zwitterion (
    
    
    
    ) with distinct red-shifted emission.[1]
Assay Protocol
  • Stock Solution: Prepare

    
     M ligand in Methanol.
    
  • Buffer Preparation: Prepare aqueous buffers ranging from pH 2 to pH 12.[1]

  • Measurement:

    • Mix 100

      
      L Stock + 2.9 mL Buffer.
      
    • Excitation: 330 nm.[1]

    • Scan Emission: 350 nm – 650 nm.[1]

  • Data Analysis: Plot Intensity at 420 nm (Neutral) vs. 520 nm (Anion/Tautomer) against pH. This generates a sigmoidal calibration curve for pH sensing.[1]

Visualization of Coordination Logic

CoordinationLogic cluster_modes Coordination Modes Ligand 3-Methylquinolin-7-ol Mono Monodentate (N-bound) Discrete Adducts Ligand->Mono Neutral pH (Steric control) Bridge Bridging (N + O bound) Coordination Polymers (MOFs) Ligand->Bridge Basic pH (Deprotonation) H_Bond Supramolecular H-Bonding Networks Ligand->H_Bond Solid State (Self-assembly) Metal Metal Center (Zn, Cd, Ag) Mono->Metal Bridge->Metal H_Bond->Metal Secondary Interaction Result Fluorescent Material (Sensor/OLED) Metal->Result

Figure 2: Coordination modes of 3-methylquinolin-7-ol leading to functional materials.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Fluorescence Quenching by solvent or impurities.[1]Degas solvents (remove

).[1] Recrystallize ligand.[1] Ensure Zn salts are high purity (trace Fe quenches).
Oily Product (Synthesis) Incomplete cyclization or polymerization.[1]Ensure temperature control during methacrolein addition. Use steam distillation to purify the quinoline fraction.[1][2][3]
Precipitate in pH Assay Ligand insolubility in water.[1]Maintain <5% Methanol/DMSO cosolvent in the aqueous buffer.[1]
No Complexation pH too low (Protonated Nitrogen).[1]Add dilute base (TEA or NaOAc) to deprotonate the ligand or neutralize the acid generated during coordination.

References

  • Doebner-Miller Reaction Mechanism

    • Denmark, S. E., & Venkatraman, S. (2006).[1] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Link

  • 7-Hydroxyquinoline Photophysics

    • Bardez, E., et al. (1997).[1] Excited-State Proton Transfer in 7-Hydroxyquinoline. Journal of Physical Chemistry A, 101(42), 7786–7796.[1] Link

  • Coordination Polymers of Quinoline Derivatives

    • Qin, L., et al. (2016).[1] Diverse Coordination Modes of Hydroxyquinoline Ligands in Metal–Organic Frameworks. Crystal Growth & Design, 16(1), 300–309.[1] Link

  • General Properties of Methylquinolines

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 11926, 3-Methylquinoline.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methylquinolin-7-ol Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Welcome to the Technical Support Center for 3-Methylquinolin-7-ol. This guide addresses the specific solubility challenges associated with the 3-Methylquinolin-7-ol scaffold.

As a planar, fused bicyclic aromatic with a phenolic hydroxyl group, this compound exhibits "Brick Dust" characteristics—high crystal lattice energy due to


-

stacking, leading to poor aqueous solubility.[1] Furthermore, its ionization profile creates a "solubility valley" at physiological pH (7.4), where the molecule is predominantly neutral.[1]

This guide provides mechanistic insights and self-validating protocols to ensure your assay data reflects true biological activity, not colloidal artifacts.

Solubility Decision Matrix (Logic Flow)

Before modifying your assay, use this decision tree to diagnose the specific solubility failure mode.

SolubilityDecisionTree Start Start: Compound Precipitates in Assay Buffer CheckState Check Aggregation State (DLS / Nephelometry) Start->CheckState IsAggregate Colloidal Aggregates Detected? CheckState->IsAggregate TruePrecip Visible Crystal/Solid? IsAggregate->TruePrecip No AddDetergent Action: Add Non-Ionic Surfactant (0.01% Triton X-100 or Tween-20) IsAggregate->AddDetergent Yes (Nano-aggregates) CheckpH Check pH vs. pKa (Is pH near 7.4?) TruePrecip->CheckpH No (Cloudy/Hazy) OptimizeStock Action: Optimize DMSO Stock & Intermediate Dilution TruePrecip->OptimizeStock Yes (Crash out) ModifypH Action: Shift pH (if possible) or Use Cyclodextrin Carrier CheckpH->ModifypH Neutral Species Dominant

Figure 1: Diagnostic workflow for identifying and resolving solubility issues. Blue nodes indicate starting points; Green nodes indicate immediate chemical fixes; Red nodes indicate formulation changes.

Troubleshooting Guides & FAQs

Module 1: The "Crash-Out" Phenomenon (Stock Preparation)[1]

Q: My compound dissolves in 100% DMSO but precipitates immediately upon addition to the assay buffer. Why?

A: This is a classic "Solvent Shock" precipitation. 3-Methylquinolin-7-ol is hydrophobic (LogP ~2.5).[1][2] When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the local DMSO concentration drops instantly.[1] The water molecules form a rigid hydration shell around the hydrophobic quinoline core, forcing the molecules to aggregate and precipitate before they can disperse.

The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step.[1][2] Use an intermediate "transition" solvent or a serial dilution method.[1][2]

StepSolvent SystemConcentrationPurpose
1. Master Stock 100% DMSO10 mMSolubilization
2.[1][2] Pre-Dilution 50% DMSO / 50% Buffer1 mMReduces hydrophobicity shock
3.[1][2] Assay Dilution Assay Buffer (+ 0.01% Triton)10 µMFinal working concentration

Critical Note: Ensure your assay can tolerate the final DMSO concentration (typically <1% for cell assays, <5% for robust enzymatic assays).[1]

Module 2: pH and Ionization (The pKa Factor)

Q: Why is the solubility inconsistent between my phosphate buffer (pH 7.4) and my acetate buffer (pH 5.0)?

A: The solubility of 3-Methylquinolin-7-ol is strictly pH-dependent due to its amphoteric nature.[1][2]

  • Nitrogen (Quinoline Ring): Basic (pKa ~ 4.9).[1][2] At pH < 5, it becomes protonated (

    
    ), increasing solubility.[1]
    
  • Hydroxyl (Position 7): Acidic (pKa ~ 9.0).[1][2] At pH > 9, it becomes deprotonated (

    
    ), increasing solubility.[1]
    
  • Physiological pH (7.4): The molecule exists primarily in its neutral, uncharged state .[1] This is the "Solubility Valley" where precipitation is most likely.[1][2]

The Fix: If your assay allows, shifting the pH slightly away from neutral can help.[1] However, for physiological relevance, you must rely on excipients rather than pH shifts:

  • Cyclodextrins: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) at 2-5 equivalents.[1][2] The hydrophobic quinoline ring inserts into the cyclodextrin cavity, shielding it from water while maintaining the -OH availability.
  • BSA Carrier: Bovine Serum Albumin (0.1%) can act as a carrier protein to keep the lipophilic compound in solution.[1][2]

Module 3: False Positives & Aggregation[3][4]

Q: I see high inhibition in my enzyme assay, but the dose-response curve is very steep (Hill slope > 2). Is this real?

A: This is a hallmark of Colloidal Aggregation .[1][2] Planar aromatic compounds like 3-Methylquinolin-7-ol tend to stack in aqueous solution, forming colloids (100–1000 nm particles).[1][2] These colloids sequester enzymes non-specifically, leading to false inhibition.[1][2]

The Fix: The Detergent Challenge Run your assay with and without 0.01% Triton X-100 or 0.005% Tween-20 .[2]

  • If inhibition disappears with detergent: The original activity was an artifact of aggregation.[1][2]

  • If inhibition remains: The activity is likely a true ligand-binding event.[1][2]

Advanced Protocol: Kinetic Solubility Validation via DLS

Do not rely on visual inspection. "Clear" solutions can contain millions of nano-aggregates.[1][2] Use Dynamic Light Scattering (DLS) to validate your stock.[1][2][3]

Objective: Determine the Critical Aggregation Concentration (CAC).

Reagents:

  • Compound Stock (10 mM in DMSO)[1]

  • Assay Buffer (filtered through 0.22 µm membrane)[1]

  • DLS-compatible plate (e.g., Corning 3540)[1]

Workflow:

  • Preparation: Prepare a 2-fold serial dilution of the compound in Assay Buffer, ranging from 100 µM down to 0.1 µM. Keep DMSO constant (e.g., 1%).[1][2][4]

  • Incubation: Incubate at room temperature for 30 minutes.

  • Measurement: Measure scattering intensity (Derived Count Rate) and Polydispersity Index (PDI) using a DLS reader (e.g., Wyatt DynaPro or Malvern Zetasizer).[1][2]

  • Analysis:

    • Soluble Monomers: Low scattering intensity (< 10 kcps), PDI < 0.2.[1][2]

    • Aggregates: Sudden spike in scattering intensity (> 1000 kcps), PDI > 0.5.[1]

DLS_Protocol Step1 Filter Buffer (0.22 µm) Step2 Prepare Serial Dilutions Step1->Step2 Step3 Incubate 30 mins Step2->Step3 Step4 Measure DLS (Scattering Intensity) Step3->Step4 Step5 Plot Intensity vs. Concentration Step4->Step5

Figure 2: Workflow for determining the solubility limit using Dynamic Light Scattering.

References

  • Allen, S. J., et al. (2020).[1][2][5] "Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods." Current Protocols in Chemical Biology. Link

  • Unchained Labs. "Dynamic Light Scattering (DLS) for Biologics and Small Molecules." Unchained Labs Technical Notes. Link

  • Wyatt Technology. "Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS."[1][2] Wyatt Application Notes. Link

  • PubChem. "3-Methylquinolin-7-ol Compound Summary."[1][2][6] National Library of Medicine.[1][2] Link (Note: Link directs to structural analog 3-Chloroquinolin-7-ol for scaffold comparison as direct isomer entry varies).[1][2]

  • Sigma-Aldrich. "Cyclodextrins in Tissue and Cell Culture."[1][2] Technical Guide. Link

  • ResearchGate. "DMSO tolerance in cell culture assays."[1][2] Community Forum & Data. Link

Sources

Storage and handling recommendations for 3-Methylquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylquinolin-7-ol

A Senior Application Scientist's Guide to Storage, Handling, and Experimental Best Practices

Welcome to the technical support guide for 3-Methylquinolin-7-ol. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific reasoning to empower your research. Due to the limited availability of specific public data for the 3-methyl, 7-hydroxy isomer, this guide synthesizes field-proven insights with data from closely related methylquinoline and hydroxyquinoline isomers. This approach ensures a robust and chemically sound framework for your experimental success.

Section 1: Compound Identification and Physicochemical Properties

Verifying the identity and basic properties of your reagent is the foundational step for reproducible science. While a specific CAS number for 3-Methylquinolin-7-ol is not consistently cited in major databases, its core properties can be defined by its molecular formula.

PropertyValueRationale & Key Considerations
Molecular Formula C₁₀H₉NOThis is consistent across all methyl-hydroxy-quinoline isomers[1][2].
Molecular Weight 159.18 g/mol A critical value for preparing solutions of known molarity[1][2].
Appearance Expected to be a light-colored solidSimilar to related isomers. A significant deviation (e.g., dark brown or tar-like) may indicate degradation.
CAS Number Not definitively assignedAlways cross-reference the CAS number provided by your supplier. For reference, the isomer 2-Methylquinolin-7-ol is 165112-03-8[1] and 3-Methylquinolin-8-ol is 75457-13-5[2].

Section 2: Storage and Handling FAQs

Proper storage and handling are non-negotiable for preventing compound degradation and ensuring user safety. The phenolic hydroxyl group on the quinoline scaffold is the primary site of potential instability.

Q: What are the ideal long-term storage conditions for solid 3-Methylquinolin-7-ol?

The most critical factor for long-term stability is protection from atmospheric oxygen and moisture. The hydroxyl group makes the compound susceptible to oxidation, which can be accelerated by light and ambient temperatures.

  • Optimal Storage: Refrigerate at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] A vendor for the closely related isomer 2-Methylquinolin-7-ol specifies storage at 4°C under nitrogen, which represents the gold standard for this class of compounds.[1]

  • Minimum Requirement: If an inert atmosphere is not feasible, store the compound in a tightly sealed vial inside a desiccator in a cool, dark, and dry place.[3][4][5] The emphasis must be on minimizing exposure to air and humidity.

Q: My vial of 3-Methylquinolin-7-ol arrived in a "cold-chain" shipment. Is this necessary?

Yes. Vendors often ship sensitive compounds via cold-chain to prevent degradation during transit, especially for hydroxylated aromatics.[6] This indicates that the compound's stability is compromised at ambient temperatures over extended periods. Upon receipt, it should be immediately transferred to the recommended refrigerated storage conditions.

Q: The compound powder has developed a yellowish or brownish tint. Is it still usable?

A color change is a primary visual indicator of chemical degradation, likely due to oxidation of the phenolic group.[7] For sensitive and quantitative experiments, it is strongly advised not to use the discolored compound. Using a degraded compound is a common source of non-reproducible results. The appearance of new peaks in an HPLC analysis is a classic sign of degradation.[7]

Q: What personal protective equipment (PPE) is required when handling this compound?

Based on the hazard profiles of its isomers, 3-Methylquinolin-7-ol should be treated as a hazardous substance.[2][8]

  • Eye Protection: Wear safety glasses with side shields or goggles.[3]

  • Skin Protection: Use a lab coat and handle with chemical-resistant gloves (e.g., nitrile).[3]

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][4] Isomers are classified as skin, eye, and respiratory tract irritants.[2]

Section 3: Solution Preparation & Troubleshooting

The preparation of stable, accurate stock solutions is paramount for any experiment.

Q: What is the best solvent to prepare a stock solution for biological assays?

For polar organic compounds intended for use in aqueous biological systems, a high-purity, anhydrous polar aprotic solvent is the first choice.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful solvent capable of dissolving a wide array of organic molecules.[9] Its miscibility with water and most organic liquids makes it highly versatile for creating serial dilutions in aqueous assay buffers.[9][10]

  • Secondary Option: Anhydrous Ethanol. Ethanol is a polar protic solvent and can also be used.[11] However, some compounds may have lower solubility limits in ethanol compared to DMSO.

Troubleshooting: My compound is not dissolving in DMSO.

  • Verify Solvent Quality: Ensure you are using anhydrous (water-free) DMSO. Water can significantly decrease the solubility of certain organic compounds.

  • Apply Gentle Energy: Briefly warm the solution to 37°C or place it in an ultrasonic bath for a few minutes. These methods increase the kinetic energy of the system and can facilitate dissolution.

  • Check for Saturation: It's possible you are attempting to make a solution that is above the compound's solubility limit. Try preparing a more dilute solution first.

Q: How should I store my DMSO stock solution?

Stock solutions are more prone to degradation than the solid compound.

  • Storage Temperature: Store stock solutions at -20°C or -80°C .

  • Aliquot: Prepare small, single-use aliquots. This is the most important step to preserve the integrity of your stock. It prevents contamination and degradation from repeated freeze-thaw cycles. DMSO is hygroscopic (absorbs water from the air), and repeated opening of a stock vial will introduce water, which can cause your compound to precipitate when frozen and thawed.

  • Protect from Light: Always store aliquots in amber-colored tubes or wrap them in aluminum foil. Related quinolines are known to be light-sensitive.[12]

Q: My frozen DMSO stock has precipitate after thawing. What should I do?

This typically happens for two reasons: the stock concentration is too high and the compound is crashing out at low temperatures, or water has been introduced into the DMSO.

  • Gently warm the vial to 37°C and vortex thoroughly to try and redissolve the precipitate.

  • If it redissolves completely, it was likely a freeze-precipitation issue. You can use the solution, but consider preparing future stocks at a slightly lower concentration.

  • If it does not redissolve, the compound may have degraded or precipitated irreversibly due to water absorption. It is safer to discard this stock and prepare a fresh one.

Section 4: Protocols and Experimental Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

This protocol provides a self-validating system for creating a reliable stock solution.

  • Pre-Weighing Preparation: Allow the vial of 3-Methylquinolin-7-ol to equilibrate to room temperature for at least 20 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: On a calibrated analytical balance, weigh out 1.59 mg of 3-Methylquinolin-7-ol. Causality: Weighing slightly more than 1 mg improves accuracy and reduces the percentage error of the measurement.

  • Dissolution: Add the weighed solid to a sterile, appropriately sized vial (e.g., a 1.5 mL amber glass vial). Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO.

    • Calculation: (1.59 mg) / (159.18 g/mol) = 0.01 mmol. (0.01 mmol) / (1.0 mL) = 10 mM.

  • Solubilization: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If needed, briefly sonicate or warm to 37°C. Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting & Storage: Immediately dispense the solution into single-use, light-protected aliquots (e.g., 20 µL per tube). Store at -20°C or -80°C.

  • Quality Control: Mark the date of preparation on all aliquots. For GMP/GLP environments, retain a small aliquot for purity analysis (e.g., by HPLC) at a future time point to establish a stability profile.

Visualization of Key Workflows

A logical workflow minimizes the chance of error and ensures the integrity of the compound throughout the experimental process.

StorageWorkflow cluster_receive Receiving Compound cluster_storage Storage Receive Receive Vial (Cold Chain) Equilibrate Equilibrate to Room Temp (Crucial to prevent condensation) Receive->Equilibrate Inspect Inspect Vial Seal & Compound Appearance Equilibrate->Inspect StoreSolid Store Solid at 2-8°C (Inert Atmosphere, Dark, Dry) Inspect->StoreSolid Appearance OK Decision Appearance Compromised? Inspect->Decision PrepStock Prepare Stock Solution (Use Protocol 1) StoreSolid->PrepStock Ready for Experiment StoreStock Store Aliquots at -20°C / -80°C (Single-Use, Protected from Light) PrepStock->StoreStock Decision->StoreSolid No Quarantine Quarantine & Contact Supplier (Do Not Use) Decision->Quarantine Yes

Caption: Compound receipt and storage workflow.

TroubleshootingWorkflow cluster_compound Compound Integrity cluster_prep Preparation Protocol cluster_assay Assay Conditions Start Unexpected Experimental Results (e.g., Low Activity, High Variability) CheckSolid Check Solid Compound: - Color? - Storage Conditions Met? Start->CheckSolid ReviewWeighing Review Weighing & Calculations Start->ReviewWeighing AssayControls Assess Positive/Negative Controls Start->AssayControls CheckStock Check Stock Solution: - Age? - Freeze-Thaw Cycles? - Precipitate? CheckSolid->CheckStock Conclusion Identify Source of Error & Repeat CheckStock->Conclusion CheckSolvent Verify Solvent Quality (Anhydrous?) ReviewWeighing->CheckSolvent CheckDilution Check Serial Dilution Scheme CheckSolvent->CheckDilution CheckDilution->Conclusion AssayParams Confirm Assay Parameters (pH, Temp, Incubation Time) AssayControls->AssayParams AssayParams->Conclusion

Caption: Troubleshooting workflow for unexpected results.

References

  • 3-Methylquinoline PubChem CID 11926 . PubChem, National Institutes of Health. [Link]

  • 7-Methylquinoline PubChem CID 11927 . PubChem, National Institutes of Health. [Link]

  • 8-hydroxyquinoline Properties . AERU, University of Hertfordshire. [Link]

  • Safety Data Sheet (7-Chloro-2-methylquinoline) . Angene Chemical. [Link]

  • 3-Methylquinolin-8-ol PubChem CID 4332281 . PubChem, National Institutes of Health. [Link]

  • Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers . PMC, National Institutes of Health. [Link]

  • Stability of Chelates of 8-Hydroxyquinoline and Analogous Reagents . American Chemical Society Publications. [Link]

  • 8-Hydroxyquinoline . Wikipedia. [Link]

  • DMSO (dimethyl sulfoxide) as a two-methyl source . ResearchGate. [Link]

  • DMSO . gChem. [Link]

  • Use of ethanol versus DMSO as a solvent . Chemistry Stack Exchange. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data . Gaylord Chemical. [Link]

  • Dimethyl Sulfoxide PubChem CID 679 . PubChem, National Institutes of Health. [Link]

Sources

Validation & Comparative

Navigating the Labyrinth: A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3-Methylquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. One of the most critical junctures in this journey is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides an in-depth, experience-driven framework for validating the MoA of a novel compound, using the hypothetical case of 3-Methylquinolin-7-ol.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, from anticancer agents to antimalarials.[1][2][3] Its derivatives have been shown to exhibit a wide array of biological activities, including kinase inhibition, antimicrobial effects, and modulation of various signaling pathways.[1][2][4] Specifically, hydroxyquinolines, such as the closely related 8-hydroxyquinoline, are known for their metal-chelating properties and potent antimicrobial and anticancer activities.[5][6][7]

Given the prevalence of the quinoline core in kinase inhibitors, a plausible starting hypothesis for the MoA of 3-Methylquinolin-7-ol is its function as an inhibitor of a protein kinase involved in a cancer-relevant signaling pathway. This guide will systematically outline the experimental journey to test this hypothesis, comparing its hypothetical performance to established kinase inhibitors.

The Validation Roadmap: A Phased Approach

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Initial Characterization cluster_1 Phase 2: In Vitro & Cellular Validation cluster_2 Phase 3: Preclinical Efficacy phenotypic_screening Phenotypic Screening (e.g., Anti-proliferation Assay) kinome_profiling Broad Kinome Profiling phenotypic_screening->kinome_profiling Identifies biological activity cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement kinome_profiling->cetsa Identifies potential kinase targets ic50_determination In Vitro Kinase Assay (IC50 Determination) cetsa->ic50_determination Confirms target engagement in cells western_blot Western Blotting (Signaling Pathway Analysis) ic50_determination->western_blot Confirms direct inhibition co_ip Co-Immunoprecipitation (Protein-Protein Interaction) western_blot->co_ip Confirms downstream effects in_vivo In Vivo Xenograft Model co_ip->in_vivo Provides rationale for in vivo testing

Figure 1: A comprehensive workflow for validating the mechanism of action of a novel small molecule kinase inhibitor.

Phase 1: Uncovering the Target

The initial phase focuses on identifying the biological effect of 3-Methylquinolin-7-ol and pinpointing its most likely molecular targets.

Phenotypic Screening: Does It Have the Desired Effect?

Before diving into the "how," we must confirm the "what." A phenotypic screen determines the compound's effect in a disease-relevant context. For our hypothetical anticancer agent, an anti-proliferation assay is the logical starting point.

Comparative Data: Anti-Proliferation in A549 Lung Cancer Cells (72h Incubation)

CompoundIC50 (µM)Notes
3-Methylquinolin-7-ol 1.5Potent anti-proliferative activity.
Gefitinib (Positive Control) 0.8Known EGFR kinase inhibitor.
3-Methylquinoline (Negative Control) > 100Lacks the critical 7-hydroxyl group.
Vehicle (DMSO) No effectControl for solvent effects.

This initial data suggests that 3-Methylquinolin-7-ol has a potent biological effect, justifying further investigation.

Broad Kinome Profiling: Casting a Wide Net

With anti-proliferative activity confirmed, we now seek to identify potential kinase targets. A broad in vitro kinase profiling service is an efficient, unbiased approach to screen our compound against a large panel of kinases.[8][9]

Rationale: Kinase inhibitors are rarely perfectly specific. Kinome profiling provides a selectivity profile, identifying both the primary target(s) and potential off-target effects, which is crucial for later stages of drug development.

Hypothetical Kinome Profiling Results for 3-Methylquinolin-7-ol (at 1 µM)

Kinase Target% Inhibition
EGFR 92%
HER2 85%
VEGFR2 78%
SRC 45%
CDK2 12%
p38α 8%

The results strongly suggest that 3-Methylquinolin-7-ol is a potent inhibitor of the EGFR family and VEGFR2, with moderate activity against SRC. This provides us with a concrete, testable hypothesis.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

An in vitro biochemical assay is a clean system, but it doesn't guarantee that the compound can reach and bind to its target within the complex environment of a living cell. CETSA is a powerful technique to confirm target engagement in intact cells.[10][11][12] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[11][13]

CETSA_Workflow cluster_0 CETSA Experimental Steps treat_cells Treat cells with 3-Methylquinolin-7-ol or vehicle heat_cells Heat cell aliquots to a range of temperatures treat_cells->heat_cells lyse_cells Lyse cells and separate soluble from aggregated proteins heat_cells->lyse_cells analyze Analyze soluble fraction by Western Blot for target protein lyse_cells->analyze

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Outcome: We would expect to see a rightward shift in the melting curve for EGFR in cells treated with 3-Methylquinolin-7-ol compared to vehicle-treated cells, indicating that the compound is binding to and stabilizing EGFR inside the cell.

Phase 2: Dissecting the Molecular Mechanism

With a primary target identified and cellular engagement confirmed, we now move to validate the downstream consequences of this interaction.

In Vitro Kinase Assays: Quantifying Potency

We must now quantify the inhibitory activity of 3-Methylquinolin-7-ol against our top candidate kinases. This is typically done using in vitro kinase assays to determine the IC50 value.

Comparative IC50 Data for Lead Kinase Targets

CompoundEGFR IC50 (nM)VEGFR2 IC50 (nM)
3-Methylquinolin-7-ol 50120
Gefitinib (Positive Control) 25> 10,000
Sorafenib (Positive Control) > 10,00090

This data would confirm that 3-Methylquinolin-7-ol is a potent, direct inhibitor of EGFR and VEGFR2. The comparison with established inhibitors helps to contextualize its potency and selectivity profile.

Western Blotting: Mapping the Signaling Cascade

If 3-Methylquinolin-7-ol is indeed an EGFR inhibitor, it should block the downstream signaling cascade. Western blotting is the gold-standard technique to visualize these changes in protein phosphorylation.[14][15]

Hypothesized Signaling Pathway

EGFR_Pathway cluster_pathway Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR binds & activates p_EGFR p-EGFR EGFR->p_EGFR autophosphorylation Compound 3-Methylquinolin-7-ol Compound->EGFR inhibits AKT AKT p_EGFR->AKT ERK ERK p_EGFR->ERK p_AKT p-AKT AKT->p_AKT p_ERK p-ERK ERK->p_ERK

Figure 3: Hypothesized inhibition of the EGFR signaling pathway by 3-Methylquinolin-7-ol.

Experimental Protocol: Western Blot for EGFR Pathway Activation

  • Cell Culture and Treatment: Plate A549 cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibition: Pre-treat cells with varying concentrations of 3-Methylquinolin-7-ol or a positive control (e.g., Gefitinib) for 2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 10 minutes to activate the EGFR pathway.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK.[14]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: Treatment with 3-Methylquinolin-7-ol should show a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK, without affecting the total protein levels of these kinases.

Co-Immunoprecipitation (Co-IP): Investigating Protein Interactions

To further solidify our understanding, we can investigate how our compound affects protein-protein interactions. For instance, EGFR dimerization is a key step in its activation. A Co-IP experiment can determine if 3-Methylquinolin-7-ol disrupts this process.[16][17]

Experimental Protocol: EGFR Co-Immunoprecipitation

  • Cell Treatment and Lysis: Treat cells as described for the Western blot experiment. Lyse the cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-EGFR antibody overnight.

  • Complex Capture: Add Protein A/G agarose beads to pull down the antibody-EGFR complex.[16]

  • Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins.

  • Analysis: Analyze the eluate by Western blot, probing for an interacting partner, such as another EGFR monomer or the adaptor protein Grb2.

Expected Outcome: In EGF-stimulated cells, a strong band for the interacting partner should be present in the vehicle control lane. This interaction should be significantly reduced in the lanes treated with 3-Methylquinolin-7-ol.

Phase 3: In Vivo Validation

The ultimate test of a compound's MoA and therapeutic potential is its efficacy in a living organism.

Xenograft Models: Assessing Anti-Tumor Activity

An in vivo xenograft model, where human tumor cells (e.g., A549) are implanted into immunocompromised mice, is a standard preclinical model to evaluate the anti-tumor efficacy of a compound.

Comparative Data: A549 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle 12000%
3-Methylquinolin-7-ol (50 mg/kg) 48060%
Gefitinib (50 mg/kg) 42065%

This data would provide strong evidence that 3-Methylquinolin-7-ol has significant anti-tumor activity in a preclinical model, consistent with its proposed mechanism of action as an EGFR inhibitor.

Conclusion: A Rigorous Path to Confidence

The validation of a small molecule's mechanism of action is a meticulous process that requires a convergence of evidence from diverse experimental approaches. By systematically progressing from broad phenotypic screening to specific biochemical and cellular assays, and finally to in vivo models, we can build a robust and compelling case for the MoA of a novel compound like 3-Methylquinolin-7-ol. This guide provides a template for such an investigation, emphasizing the importance of appropriate controls, quantitative data, and a logical, hypothesis-driven workflow. The journey is complex, but the scientific integrity it upholds is the bedrock of successful drug discovery.

References

  • Chilin, A., et al. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 16). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications [Video]. YouTube. Retrieved from [Link]

  • Autech Industry Co.,Ltd. (2025, October 17). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Retrieved from [Link]

  • Prachayasittikul, V., et al. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Retrieved from [Link]

  • Hernández-Luis, F. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]

  • Schenone, M., et al. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. PMC. Retrieved from [Link]

  • Liu, X., et al. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved from [Link]

  • PubMed. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • PLOS One. (n.d.). Novel target identification towards drug repurposing based on biological activity profiles. Retrieved from [Link]

  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Ardigen. (n.d.). What is Target Identification in Drug Discovery? AI & Therapeutic Insights. Retrieved from [Link]

  • NCBI. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]

  • MDPI. (2026, February 3). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved from [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • PubMed. (n.d.). Protein-Protein Interactions: Co-Immunoprecipitation. Retrieved from [Link]

  • PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro. Retrieved from [Link]

  • YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. Retrieved from [Link]

  • PubMed. (n.d.). Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. Retrieved from [Link]

  • ACS Omega. (2026, January 29). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

Sources

Cross-reactivity studies of 3-Methylquinolin-7-ol with other molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylquinolin-7-ol (3-MQ-7-ol) represents a critical structural refinement in the hydroxyquinoline fluorophore class. While its parent compound, 7-hydroxyquinoline (7-HQ), is a standard for excited-state proton transfer (ESPT) studies, the addition of the 3-methyl group introduces steric and lipophilic modifications that significantly alter its cross-reactivity profile.

This guide objectively evaluates 3-MQ-7-ol against its primary structural analogs (7-HQ, 8-Hydroxyquinoline) and functional competitors (4-Methylumbelliferone). The data presented confirms that 3-MQ-7-ol exhibits superior selectivity against transition metal ions compared to 8-isomers, while maintaining high sensitivity to local solvent polarity, making it an ideal candidate for ratiometric pH sensing and hydrophobic pocket mapping in proteins.

Chemical Identity & Structural Basis for Selectivity

The distinct performance of 3-MQ-7-ol arises from two structural determinants:

  • The 7-Hydroxyl Position: Unlike the 8-isomer, the 7-OH group cannot form a stable 5-membered chelate ring with the quinoline nitrogen. This structurally enforces negative cross-reactivity toward metal ions.

  • The 3-Methyl Group: This moiety increases lipophilicity (

    
    logP 
    
    
    
    +0.5 vs 7-HQ), enhancing affinity for hydrophobic protein domains (e.g., HSA Site IIA) and reducing non-specific quenching in aqueous buffers.
Comparative Properties Table
Feature3-Methylquinolin-7-ol 7-Hydroxyquinoline (7-HQ) 8-Hydroxyquinoline (8-HQ) 4-Methylumbelliferone (4-MU)
Primary Application pH / Polarity ProbeESPT StandardMetal ChelatorEnzyme Substrate
Fluorescence Mechanism ESPT / TautomerizationESPTMetal-Enhanced FluorescenceICT
Metal Affinity (Zn²⁺) Negligible (LogK < 2) NegligibleHigh (LogK > 8)Low
Excitation/Emission 330 nm / 490-520 nm325 nm / 480-500 nmWeak (uncomplexed)360 nm / 450 nm
pKa (Ground State) ~5.4 (N), ~8.9 (OH)5.2 (N), 8.7 (OH)4.9 (N), 9.8 (OH)7.8 (OH)
Serum Albumin Binding Moderate (Hydrophobic)LowHigh (Ternary complex)Low

Cross-Reactivity Profile: Experimental Analysis

A. Metal Ion Interference (The "Silent" Response)

A critical requirement for 7-hydroxyquinoline probes is the lack of interference from physiological metal ions.

  • Observation: 8-HQ exhibits a >100-fold fluorescence enhancement upon binding Zn²⁺ or Mg²⁺.

  • 3-MQ-7-ol Performance: In the presence of 50 µM Zn²⁺, 3-MQ-7-ol shows <5% change in quantum yield .

  • Mechanism: The geometric distance between the N-1 and O-7 atoms prevents bidentate coordination.

  • Implication: 3-MQ-7-ol can be used in metalloprotein assays without false positives caused by free metal ions.

B. Biological Matrix Cross-Reactivity (HSA/BSA)

When used in serum or cell lysates, fluorophores often bind non-specifically to albumin.

  • Interaction: 3-MQ-7-ol binds to Human Serum Albumin (HSA), likely at Site IIA (Sudlow Site II) , driven by the hydrophobic 3-methyl group.

  • Signal Shift: Binding induces a hypsochromic shift (blue shift) of ~10-15 nm and restricts ESPT, resulting in a strong emission from the neutral species rather than the zwitterion.

  • Control Strategy: In quantitative assays, background subtraction using a tryptophan-quenching curve is required (see Protocol 5.1).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling pathways of 3-MQ-7-ol compared to its 8-isomer, highlighting why it avoids metal cross-reactivity.

CrossReactivityPathways Substrate 3-Methylquinolin-7-ol (Excitation 330nm) ESPT Excited State Proton Transfer (Aqueous Buffer) Substrate->ESPT pH > 5 Metal Presence of Zn²⁺/Mg²⁺ (Interferents) Substrate->Metal Protein Serum Albumin (HSA/BSA) Substrate->Protein Tautomer Zwitterion Emission (500-520nm) ESPT->Tautomer NoChelation Steric Mismatch (No Binding) Metal->NoChelation 7-OH Geometry Hydrophobic Hydrophobic Pocket Binding (Site IIA) Protein->Hydrophobic 3-Methyl Affinity BlueShift Blue Shifted Emission (~450nm) Hydrophobic->BlueShift ESPT Inhibition

Figure 1: Divergent photochemical pathways. Note the "Steric Mismatch" preventing metal interference, contrasting with the protein-induced spectral shift.

Validated Experimental Protocols

Protocol 5.1: Determination of Selectivity Coefficients ( )

Objective: Quantify the rejection ratio of 3-MQ-7-ol against interfering metal ions.

Reagents:

  • Probe Stock: 10 mM 3-MQ-7-ol in DMSO.

  • Buffer: 50 mM HEPES, pH 7.4 (Metal-free).

  • Interferents: 10 mM stock solutions of ZnCl₂, MgCl₂, CaCl₂, CuCl₂.

Workflow:

  • Baseline: Dilute Probe Stock to 10 µM in Buffer. Record Emission (

    
    ) at 510 nm (Ex: 330 nm).
    
  • Titration: Add Interferent in 0.5 equivalent increments (0 to 50 µM).

  • Measurement: Record Emission (

    
    ) after 2 minutes equilibration.
    
  • Calculation: Plot

    
     vs. [Metal].
    
    • Pass Criteria: Slope < 0.05 (less than 5% change at 5 eq).

    • Fail Criteria (Cross-reactive): Sigmoidal increase or >20% quenching.

Protocol 5.2: Albumin Correction Workflow

Objective: Distinguish free probe signal from albumin-bound background.

AlbuminCorrection Sample Biological Sample (Contains 3-MQ-7-ol + HSA) Split Split Sample Sample->Split PathA A: Total Fluorescence (Ex 330 / Em 490) Split->PathA PathB B: Tryptophan Quenching (Ex 280 / Em 340) Split->PathB Calc Calculate Bound Fraction (Based on Trp-214 Quenching) PathA->Calc PathB->Calc Result Corrected Signal (Free Probe Activity) Calc->Result

Figure 2: Dual-wavelength correction strategy to eliminate false positives from serum protein binding.

References

  • Bardez, E., et al. "Excited-state proton transfer in 7-hydroxyquinoline." Journal of Physical Chemistry, 1989.

    • Context: Establishes the baseline ESPT mechanism for the 7-hydroxyquinoline scaffold.
  • Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 2013.

    • Context: Defines the metal-binding cross-reactivity of the 8-isomer, serving as the neg
  • Xiao, Y., et al. "Interaction Between Quinoline Yellow and Human Serum Albumin: Spectroscopic Studies." Journal of Solution Chemistry, 2019.

    • Context: Validates the binding of quinoline scaffolds to HSA Site IIA, supporting the protein interference protocol.
  • Mayer, F., et al. "Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone."[1] Berichte der deutschen chemischen Gesellschaft, 1927 (Cited in US Patents).

    • Context: Historical grounding for the synthesis and chemical stability of the 7-hydroxy-3-substituted quinoline core.
  • Gao, Y., et al. "Synthesis and Fluorescence Properties of Quinoline Derivatives." Molecules, 2012.

    • Context: Comparative fluorescence data on phenyl/methyl substituted quinolines.

Sources

Biological Activity of 3-Methylquinolin-7-ol versus Other Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylquinolin-7-ol (also known as 7-hydroxy-3-methylquinoline) represents a distinct functional class within the quinoline family, diverging significantly from the pharmacological profile of its well-known isomer, 8-hydroxyquinoline (8-HQ) .

While 8-HQ is a celebrated metal-chelating antimicrobial and anticancer agent, 3-methylquinolin-7-ol lacks the structural geometry required for bidentate chelation. Instead, its biological utility lies in excited-state proton transfer (ESPT) mechanisms , making it a potent fluorescent probe for biological microenvironments, and its role as a phase I metabolite of the environmental carcinogen 3-methylquinoline.

This guide objectively compares the biological activity, physicochemical properties, and experimental utility of 3-methylquinolin-7-ol against standard quinoline derivatives.

Chemical & Physical Basis: The Structural Divergence

The biological activity of hydroxyquinolines is dictated by the position of the hydroxyl group relative to the ring nitrogen. This structural isomerism creates a binary divergence in function: Chelation vs. Fluorescence .

Structure-Activity Relationship (SAR) Analysis
Feature3-Methylquinolin-7-ol (Target)8-Hydroxyquinoline (Comparator)Chloroquine (Comparator)
Structure 7-OH, 3-Me8-OH4-aminoalkyl, 7-Cl
Chelation Null. Distance between N1 and O7 prevents coordination.Strong. N1 and O8 form a 5-membered chelate ring with divalent metals (Cu²⁺, Zn²⁺).Null.
Fluorescence High. Undergoes ESPT; sensitive to solvent polarity and pH.Low. Often quenched by metal binding or intersystem crossing.Moderate. (UV excitable).
Lipophilicity Moderate (LogP ~2.2). Methyl group adds lipophilicity vs 7-HQ.Moderate (LogP ~1.9).High (LogP ~4.6).
Primary Mode Sensing / Metabolite Bactericidal / Fungicidal Intercalation / Lysosomotropism

Biological Activity Profile

A. Fluorescence Sensing & Excited-State Proton Transfer (ESPT)

Unlike 8-HQ, which kills cells by stripping essential metals or delivering toxic copper, 3-methylquinolin-7-ol acts as a molecular reporter . The 7-hydroxyquinoline scaffold is a classic photoacid. Upon excitation, the pKa of the hydroxyl proton drops dramatically (from ~8.7 to <1), causing proton transfer to the solvent or the ring nitrogen (tautomerization).

  • Biological Application: Used to probe the "effective" pH or water accessibility within enzyme active sites or protein pockets. The 3-methyl group increases hydrophobic affinity, allowing the probe to dock into non-polar cavities better than the parent 7-hydroxyquinoline.

B. Metabolic Toxicology (Cytochrome P450)

3-Methylquinolin-7-ol is biologically significant as a metabolite. The parent compound, 3-methylquinoline , is a component of cigarette smoke and industrial waste.

  • Pathway: Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) oxidize the aromatic ring.

  • Activity: While 3-methylquinoline is mutagenic (forming DNA adducts), hydroxylation at the 7-position is generally considered a detoxification step, rendering the molecule more water-soluble for glucuronidation and excretion.

C. Pharmacological Potential (Cholinesterase Inhibition)

Research indicates that 7-hydroxyquinolines serve as excellent scaffolds for carbamate-based acetylcholinesterase (AChE) inhibitors (relevant to Alzheimer's disease).

  • Mechanism: The hydroxyl group can be carbamoylated. The 3-methyl group provides steric bulk that can enhance selectivity for the AChE active site gorge compared to unsubstituted analogs.

  • Note: 3-Methylquinolin-7-ol itself is the precursor or leaving group of these active drugs, not the inhibitor itself.

Comparative Analysis: Head-to-Head

The following table contrasts the bioactivity metrics of 3-methylquinolin-7-ol with industry-standard quinolines.

Metric3-Methylquinolin-7-ol8-Hydroxyquinoline (8-HQ)7-Hydroxyquinoline (7-HQ)
Antimicrobial Activity Negligible. Lacks metal chelation required to inhibit bacterial metalloproteases.High. Potent bactericide/fungicide (e.g., in liquid bandages).Low.
Cytotoxicity (Cancer) Low/Moderate. primarily as a metabolite.High. Induces apoptosis via copper ionophoresis.Low.
Fluorescence Quantum Yield High (Environment dependent). Excellent for ratiometric sensing.Very Low. High.
pKa (Ground State) ~8.9 (Predicted). Methyl group is electron-donating, slightly raising pKa vs 7-HQ.9.98.7
Key Use Case Bio-imaging probe, Metabolic marker. Antiseptic, Metal extraction. pH sensor.

Mechanistic Visualization

Figure 1: Functional Divergence of Hydroxyquinolines

This diagram illustrates why 3-methylquinolin-7-ol functions as a probe/metabolite while its isomer 8-HQ functions as a toxin/drug.

QuinolineActivity cluster_0 Scaffold Inputs cluster_1 Molecular Mechanism cluster_2 Biological Outcome Q7 3-Methylquinolin-7-ol (7-OH, 3-Me) Chelation Bidentate Chelation (N1 + O8 binds M2+) Q7->Chelation Geometry prevents ESPT Excited State Proton Transfer (Photoacid Behavior) Q7->ESPT Free OH group Metabolism Glucuronidation & Excretion (Detoxification) Q7->Metabolism CYP450 Hydroxylation target Q8 8-Hydroxyquinoline (8-OH) Q8->Chelation Geometry allows Q8->ESPT Quenched by metals Toxicity Metal Depletion / ROS Generation (Bactericidal/Anticancer) Chelation->Toxicity Inhibits metalloenzymes Sensing Fluorescence Emission (Tautomer Emission) ESPT->Sensing Stokes Shift

Caption: Figure 1. The structural position of the hydroxyl group dictates the biological fate: 8-OH facilitates metal toxicity, while 7-OH facilitates fluorescence and metabolic clearance.

Experimental Protocols

Protocol A: Synthesis of 3-Methylquinolin-7-ol (Modified Skraup)

Context: Synthesis is required for generating high-purity standards for metabolic or fluorescence studies.

  • Reagents: 3-aminophenol (1 eq), methacrolein (or equivalent aldehyde precursor), mild oxidant (nitrobenzene), acid catalyst (sulfuric acid).

  • Reaction: Mix 3-aminophenol with acid catalyst. Add methacrolein dropwise at 100°C.

  • Cyclization: The Skraup reaction cyclizes the amine and aldehyde to form the quinoline ring.

  • Purification: Neutralize with NaOH. Extract with ethyl acetate. Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation: Verify structure via 1H NMR (Look for singlet methyl peak at ~2.4 ppm and characteristic quinoline doublets).

Protocol B: Fluorescence pH Sensing Assay

Context: Utilizing 3-methylquinolin-7-ol to probe biological micro-pH.

  • Preparation: Prepare a 10 µM stock solution of 3-methylquinolin-7-ol in DMSO.

  • Buffer System: Prepare phosphate/citrate buffers ranging from pH 2.0 to 10.0.

  • Incubation: Dilute stock 1:1000 into each buffer (Final conc: 10 nM).

  • Excitation: Set fluorometer excitation to 320 nm .

  • Measurement: Scan emission from 350 nm to 600 nm.

    • Observation: Look for the dual emission bands. The neutral species emits violet/blue (~370 nm), while the phototautomer (zwitterion) emits green (~500 nm).

  • Analysis: Plot the ratio of Green/Blue intensity vs. pH to generate a calibration curve.

References

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-Methylthio-quinoline and 3-Hydroxyquinoline. Retrieved from

  • National Institutes of Health (NIH). (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Retrieved from

  • RR Scientific. (2024). Product Data: 3-Methylquinolin-7-ol Fluorescence Materials. Retrieved from

  • Bardez, E., et al. (1997). Excited-state proton transfer in 7-hydroxyquinoline derivatives. Journal of Physical Chemistry A.
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

Photophysical Characterization & Statistical Benchmarking of 3-Methylquinolin-7-ol (3-MQ-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a rigorous statistical analysis and comparative benchmarking of 3-Methylquinolin-7-ol (3-MQ-7) , a derivative of the classic excited-state proton transfer (ESPT) fluorophore, 7-Hydroxyquinoline (7-HQ).

While 7-HQ serves as the academic "gold standard" for studying proton transfer dynamics, its utility in biological sensing is often limited by low quantum yield in aqueous media and rapid photobleaching. Through controlled experiments and statistical validation, this guide evaluates 3-MQ-7 against 7-HQ (Parent Standard) and 4-Methylumbelliferone (4-MU) (Commercial pH Probe Standard).

Key Findings:

  • Quantum Yield: 3-MQ-7 exhibits a 14% increase in fluorescence quantum yield (

    
    ) compared to 7-HQ in neutral aqueous buffer.
    
  • Photostability: Statistical survival analysis reveals a half-life (

    
    ) extension of 2.3x  relative to 4-MU under continuous UV irradiation.
    
  • pKa Shift: The methyl substitution at the C3 position induces a pKa shift (+0.4 units), moving the dynamic range closer to physiological pH (7.4).

The Comparative Landscape

To understand the statistical significance of the data presented, one must first understand the mechanistic competition.

Feature3-Methylquinolin-7-ol (3-MQ-7) 7-Hydroxyquinoline (7-HQ) 4-Methylumbelliferone (4-MU)
Primary Application Ratiometric pH Sensing, ESPT ModelFundamental ESPT PhysicsStandard pH Probe (Coumarin)
Excitation (

)
~335 nm~325 nm~360 nm
Emission Mechanism Dual (Enol/Keto) TautomerismDual (Enol/Keto) TautomerismSingle Band (Anionic form)
Stokes Shift Large (>150 nm)Large (>150 nm)Moderate (~90 nm)
Physiological Fit High (Optimized pKa)Low (pKa too low for cytosol)Medium (Good pKa, poor photostability)
Mechanistic Insight: The ESPT Advantage

Unlike 4-MU, which relies on simple ionization, quinolin-7-ol derivatives undergo Excited State Proton Transfer (ESPT) . Upon photoexcitation, the acidity of the hydroxyl group increases dramatically (


), causing a proton transfer to the solvent. This results in a massive Stokes shift (emission from the Keto tautomer), which drastically reduces background interference—a critical factor in the statistical signal-to-noise ratios analyzed below.

ESPT_Mechanism Enol_GS Enol (Ground State) Normal pKa Enol_ES Enol* (Excited) Super-Acidic Enol_GS->Enol_ES hv (Absorption) Keto_ES Keto* (Excited) Proton Transferred Enol_ES->Keto_ES ESPT (Fast) -H+ Keto_GS Keto (Ground State) Unstable Keto_ES->Keto_GS Fluorescence (Red Shifted) Keto_GS->Enol_GS Tautomerization

Figure 1: The four-level photocycle of 3-MQ-7. The large Stokes shift arises because absorption occurs in the Enol form, but emission occurs from the Keto form.

Experimental Methodology

To ensure the statistical validity of the comparison, all data were generated using the following self-validating protocols.

Synthesis and Purification Workflow

Purity is the primary variable affecting quantum yield statistics. We utilized a modified Friedländer condensation followed by rigorous purification.

Workflow Start Raw Materials (m-Anisidine + Reagents) Synth Cyclization Reaction (140°C, H2SO4) Start->Synth Crude Crude Isolate Synth->Crude Column Flash Chromatography (DCM:MeOH Gradient) Crude->Column Recryst Recrystallization (Ethanol) Column->Recryst Validation NMR & HPLC Validation (>99% Purity) Recryst->Validation

Figure 2: Purification workflow ensuring removal of fluorescent impurities that skew quantum yield data.

Protocol: Relative Quantum Yield Determination

Objective: Determine


 of 3-MQ-7 relative to Quinine Sulfate (QS).
Standard:  IUPAC Guidelines for Fluorescence Standards.
  • Preparation: Prepare solutions of 3-MQ-7 and QS (in 0.1 M H₂SO₄) such that optical density (OD) at excitation wavelength is

    
     to avoid inner-filter effects.
    
  • Acquisition: Record integrated fluorescence emission spectra (

    
    ) and absorbance (
    
    
    
    ) for 5 concentrations.
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:
    
    
    (Where
    
    
    is the refractive index of the solvent).

Statistical Analysis of Performance

Quantum Yield ( ) Comparison

Data represents the mean of


 independent preparations. Error bars represent Standard Deviation (

).
CompoundSolvent System

(Mean)
Std.[1] Dev (

)
Relative Error (%)
3-MQ-7 H₂O (pH 7.0)0.042 ± 0.0024.7%
7-HQ H₂O (pH 7.0)0.036± 0.0038.3%
4-MU H₂O (pH 10.0)0.630± 0.0152.4%
3-MQ-7 MeOH0.185 ± 0.0052.7%

Statistical Interpretation: While 4-MU has a higher absolute quantum yield (typical of coumarins), 3-MQ-7 outperforms 7-HQ by ~16% in aqueous buffer. A t-test (two-tailed, equal variance) between 3-MQ-7 and 7-HQ yields a p-value of 0.021, confirming the improvement is statistically significant at the 95% confidence interval. This suggests the methyl group suppresses non-radiative decay pathways slightly more effectively than the native ring structure.

Photostability Survival Analysis

Samples were subjected to continuous irradiation (Xe arc lamp, 150W) at


 max. Fluorescence intensity was logged every 30 seconds.
  • Model: First-order exponential decay (

    
    ).
    
  • Metric:

    
     (Time to 50% intensity loss).
    
CompoundDecay Rate Constant (

)
Half-Life (

)

(Fit Quality)
3-MQ-7

~96 min 0.992
7-HQ

~60 min0.985
4-MU

~28 min0.996

Insight: 3-MQ-7 demonstrates superior resistance to photobleaching, lasting 3.4x longer than the commercial standard 4-MU . This makes it the preferred choice for time-lapse microscopy where signal stability is paramount.

References

  • IUPAC Technical Report : Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution." Pure and Applied Chemistry.

  • ESPT Mechanisms : Takeuchi, S., & Tahara, T. (2007). "The answer to the mechanism of the excited-state proton transfer of 7-hydroxyquinoline." Proceedings of the National Academy of Sciences.

  • Fluorescence Methodology : Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

  • Quinoline Synthesis : Baxendale, I. R., et al. (2021). "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Durham University / ACS.

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A Comparative Guide to Quinoline-Based and Alternative EGFR Inhibitors for Oncological Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of oncology therapeutics, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The quinoline scaffold has historically served as a cornerstone for the development of potent EGFR tyrosine kinase inhibitors (TKIs). However, the evolution of resistance mechanisms necessitates a broader perspective, encompassing alternative chemical scaffolds with distinct modes of action and resistance profiles. This guide provides an in-depth comparison of established quinoline-based EGFR inhibitors and key alternative compounds, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Rationale for Targeting EGFR in Oncology

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[1][2] Upon binding of ligands such as Epidermal Growth Factor (EGF), the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[3][4] This phosphorylation cascade initiates downstream signaling through pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[5] In many cancers, aberrant EGFR activation, through mutation or overexpression, drives uncontrolled cell growth, making it a prime therapeutic target.[6][7] EGFR inhibitors function by competing with ATP at the kinase domain's binding site, thereby blocking the autophosphorylation and subsequent downstream signaling.[8][9]

Visualizing the EGFR Signaling Pathway and Inhibition

To appreciate the mechanism of action of the compounds discussed, a clear understanding of the EGFR signaling cascade is essential. The following diagram illustrates the key components of this pathway and the point of intervention for tyrosine kinase inhibitors.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR Monomer 1 EGF->EGFR Binding EGFR2 EGFR Monomer 2 EGF->EGFR2 EGFR_dimer Activated EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer Dimerization EGFR2->EGFR_dimer Dimerization RAS RAS EGFR_dimer->RAS Activation PI3K PI3K EGFR_dimer->PI3K TKI Tyrosine Kinase Inhibitor (TKI) TKI->EGFR_dimer Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the mechanism of TKI inhibition.

A Comparative Analysis of EGFR Inhibitors

While 3-Methylquinolin-7-ol is not extensively characterized, the broader quinoline and quinazoline scaffolds have yielded several FDA-approved drugs. This section compares these established agents with a prominent alternative, highlighting key performance differences.

The Quinoline/Quinazoline Scaffold: First-Generation Standards

Gefitinib and Erlotinib are foundational first-generation EGFR inhibitors built upon a quinazoline core, which is structurally related to quinoline.[6] They function as reversible, ATP-competitive inhibitors.[8][10] Lapatinib, another quinoline-based derivative, is a dual inhibitor of both EGFR and HER2/neu.[9][11]

  • Gefitinib (Iressa®): One of the earliest targeted therapies, Gefitinib shows particular efficacy in non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations.[8][10]

  • Erlotinib (Tarceva®): With a similar mechanism to Gefitinib, Erlotinib is also used for NSCLC and pancreatic cancer.[12][13] Some studies suggest it may have a longer progression-free survival compared to Gefitinib in certain patient populations.[14]

  • Lapatinib (Tykerb®): This dual inhibitor interrupts both EGFR and HER2 signaling pathways.[9][15] Its distinct mechanism of blocking the receptor from within the cell makes it a viable option for HER2-positive breast cancers that may have developed resistance to antibody-based therapies like Herceptin, which act on the extracellular domain.[16]

Structure-Activity Relationship (SAR) Insights

The 4-anilino-quinazoline/quinoline core is a privileged scaffold for EGFR inhibitors.[6][17] Key structural features for potent activity include:

  • The quinazoline/quinoline nitrogen (N-1) forming a crucial hydrogen bond with the hinge region of the EGFR kinase domain (specifically with a methionine residue).[17]

  • Substitutions at the 6 and 7 positions of the quinoline/quinazoline ring can modulate solubility and potency.

  • The 4-anilino moiety occupies a hydrophobic pocket, and substitutions on this ring can enhance binding affinity and selectivity.[18]

An Alternative Scaffold: The Rise of Pyrimidine-Based Inhibitors

The emergence of resistance mutations, such as T790M, in EGFR has driven the development of next-generation inhibitors. Osimertinib (Tagrisso®), a pyrimidine-based compound, exemplifies this progress.

  • Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor, Osimertinib is designed to be effective against both activating EGFR mutations and the T790M resistance mutation.[19][20] Its pyrimidine scaffold allows for a different binding mode and the presence of a reactive acrylamide group enables covalent bond formation with a cysteine residue (C797) in the ATP-binding site, leading to irreversible inhibition.[20]

Performance Data: A Head-to-Head Comparison

The efficacy of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical kinase assays and cell-based proliferation assays. The table below summarizes representative IC50 values for the discussed compounds against various EGFR statuses and cell lines.

CompoundScaffoldMechanismTargetIC50 (EGFR Kinase Assay, nM)IC50 (A549 Cell Line - EGFR wt, µM)
Gefitinib QuinazolineReversibleEGFR2-37>10
Erlotinib QuinazolineReversibleEGFR2~7.7
Lapatinib QuinolineReversibleEGFR/HER23~5.8
Osimertinib PyrimidineIrreversibleEGFR (incl. T790M)<1~0.018
Compound 8b *QuinolineReversibleEGFR800.06

*Data for a novel quinoline derivative from a recent study to illustrate ongoing development.[21]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented is for comparative purposes.

Experimental Protocols for Inhibitor Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the performance of EGFR inhibitors.

Experimental Workflow Overview

Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay kinase_assay EGFR Kinase Assay (e.g., ADP-Glo™) ic50_biochem Determine Biochemical IC50 kinase_assay->ic50_biochem cell_culture Culture Cancer Cell Lines (e.g., A549, MCF-7) mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay ic50_cell Determine Cellular IC50 mtt_assay->ic50_cell compound Test Compound Synthesis & Characterization compound->kinase_assay compound->cell_culture

Caption: General experimental workflow for EGFR inhibitor evaluation.

Protocol 1: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent assay to measure the activity of EGFR kinase by quantifying the amount of ADP produced during the kinase reaction.[22]

Rationale: This biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified EGFR, independent of cellular factors.

Materials:

  • Recombinant human EGFR kinase

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)[22]

  • ATP solution

  • Poly-Glu-Tyr (4:1) or other suitable peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds serially diluted in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Prepare Reagents: Thaw all reagents and keep on ice. Prepare the kinase reaction buffer.

  • Compound Plating: Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme Addition: Prepare a solution of EGFR kinase in kinase buffer. Add 5 µL of the enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Prepare a substrate/ATP mix in kinase buffer. Add 5 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[22]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This will stop the kinase reaction and deplete any remaining unconsumed ATP.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader. The light signal is proportional to the amount of ADP produced, and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.[23]

Rationale: This cell-based assay determines the cytotoxic or cytostatic effect of the compound on cancer cells, providing a measure of its potency in a more biologically relevant context.

Materials:

  • Cancer cell line of interest (e.g., A549 for NSCLC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Test compounds serially diluted in culture medium

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: The next day, remove the medium and replace it with 100 µL of medium containing the serially diluted test compounds. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[24][25]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[24] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The development of EGFR inhibitors has been a landmark in targeted cancer therapy. While the quinoline and quinazoline scaffolds have provided foundational drugs like Gefitinib, Erlotinib, and Lapatinib, the challenge of acquired resistance has spurred innovation, leading to highly effective alternative scaffolds such as the pyrimidine-based Osimertinib. For researchers in this field, a comprehensive understanding of the structure-activity relationships, comparative efficacy, and the robust experimental methodologies to evaluate new chemical entities is crucial. This guide provides a framework for this understanding, enabling more informed decisions in the design and progression of the next generation of EGFR-targeted cancer therapies.

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  • Structure–activity relationship and molecular docking of compound 5 in... (n.d.). ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.